Evidence Item 1: The 2-(4-Fluorophenyl)morpholine Scaffold Yields GSK-3β Inhibitors with Single-Digit to Low-Nanomolar IC₅₀ Values; 3-Substituted and Non-Fluorinated Analog Scaffolds Do Not
The (2S)-4-benzyl-2-(4-fluorophenyl)morpholine scaffold serves as the direct precursor to the 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-one class of GSK-3β inhibitors. The lead compound from this series, SAR502250 (derived from the (2S)-enantiomer of the target compound after benzyl deprotection and pyrimidinone coupling), exhibits an IC₅₀ of 12 nM against human GSK-3β in an in vitro enzymatic assay and demonstrates significant in vivo reduction of tau phosphorylation in mice after oral administration [1]. Compounds 21, 29, and 30 from the same paper also showed potent GSK-3β inhibitory activity with favorable in vitro pharmacokinetic profiles [1]. In contrast, the analogous 3-substituted morpholine scaffold—(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one used in aprepitant synthesis—targets the NK₁ receptor rather than GSK-3β and has no demonstrated kinase inhibitory activity, confirming that the 2-aryl substitution pattern on morpholine is critical for the kinase pharmacophore [2].
| Evidence Dimension | GSK-3β enzymatic inhibitory activity (final drug molecule derived from scaffold) |
|---|---|
| Target Compound Data | SAR502250 (derived from (2S)-4-benzyl-2-(4-fluorophenyl)morpholine): IC₅₀ = 12 nM (human GSK-3β); in vivo tau phosphorylation reduction demonstrated [1] |
| Comparator Or Baseline | Aprepitant (derived from (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one scaffold): IC₅₀ for NK₁ receptor = 0.09 nM; no reported GSK-3β activity [2] |
| Quantified Difference | Scaffold regiochemistry dictates target class: 2-aryl → GSK-3β kinase inhibitors; 3-aryl → NK₁ receptor antagonists. No cross-activity observed between the two scaffold classes. |
| Conditions | GSK-3β enzymatic inhibition assay; NK₁ receptor binding assay (gerbil midbrain) |
Why This Matters
For medicinal chemistry programs targeting GSK-3β, the 2-aryl morpholine scaffold is a validated starting point delivering low-nanomolar inhibitors; substituting a 3-aryl morpholine would direct the compound toward an entirely different therapeutic target (NK₁), making the substitution scientifically invalid for kinase programs.
- [1] Fukunaga K, Uehara F, Aritomo K, Shoda A, Hiki S, Okuyama M, Usui Y, Watanabe K, Yamakoshi K, Kohara T, Hanano T, Tanaka H, Tsuchiya S, Sunada S, Saito K, Eguchi J, Yuki S, Asano S, Tanaka S, Mori A, Yamagami K, Baba H, Horikawa T, Fujimura M. 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorg Med Chem Lett. 2013 Dec 15;23(24):6933-7. View Source
- [2] Brands KMJ, Payack JF, Rosen JD, Nelson TD, Candelario A, Huffman MA, Zhao MM, Li J, Craig B, Song ZJ, Tschaen DM, Hansen K, Devine PN, Pye PJ, Rossen K, Dormer PG, Reamer RA, Welch CJ, Mathre DJ, Tsou NN, McNamara JM, Reider PJ. Efficient synthesis of NK₁ receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. J Am Chem Soc. 2003 Feb 26;125(8):2129-35. View Source
